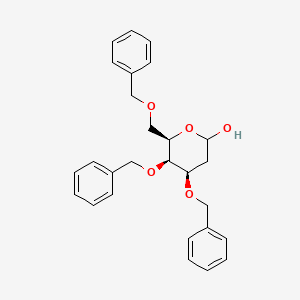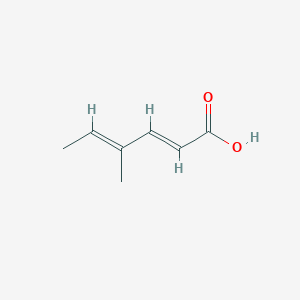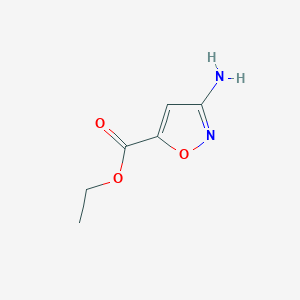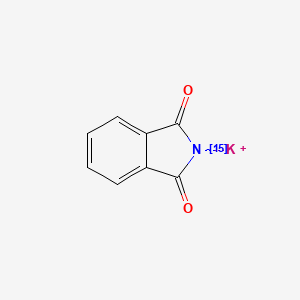
Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Descripción general
Descripción
GS-3435 es un fármaco de molécula pequeña que fue desarrollado inicialmente por Gilead Sciences, Inc. Es conocido por su papel como inhibidor de la neuraminidasa, lo que significa que se dirige e inhibe la actividad de la enzima neuraminidasa. Esta enzima es crucial para la replicación de los virus de la influenza, haciendo de GS-3435 un posible agente antiviral para el tratamiento de infecciones por influenza .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de GS-3435 implica múltiples pasos, comenzando con compuestos orgánicos básicos. La ruta sintética exacta y las condiciones de reacción son información propietaria en manos de Gilead Sciences, Inc.
Métodos de producción industrial
La producción industrial de GS-3435 probablemente implicaría técnicas de síntesis orgánica a gran escala, incluyendo reactores por lotes y sistemas de flujo continuo. El proceso se optimizaría para el rendimiento, la pureza y la rentabilidad, asegurando que el compuesto cumpla con los estándares de grado farmacéutico.
Análisis De Reacciones Químicas
Tipos de reacciones
GS-3435 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo usando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Los reactivos comunes incluyen haluros y agentes alquilantes.
Productos principales formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Sirve como un compuesto modelo para estudiar los mecanismos de inhibición de la neuraminidasa.
Biología: Se utiliza para comprender el papel de la neuraminidasa en la replicación viral y la patogénesis.
Medicina: Se ha investigado como un posible agente antiviral para el tratamiento de infecciones por influenza.
Industria: Puede utilizarse en el desarrollo de nuevos fármacos antivirales y agentes terapéuticos.
Mecanismo De Acción
GS-3435 ejerce sus efectos inhibiendo la actividad de la enzima neuraminidasa. La neuraminidasa es esencial para la liberación de nuevas partículas virales de las células infectadas. Al inhibir esta enzima, GS-3435 previene la propagación del virus dentro del huésped. Los objetivos moleculares y las vías implicadas incluyen la unión de GS-3435 al sitio activo de la neuraminidasa, bloqueando así su actividad catalítica .
Comparación Con Compuestos Similares
Compuestos similares
Oseltamivir: Otro inhibidor de la neuraminidasa utilizado para tratar la influenza.
Zanamivir: Un inhibidor de la neuraminidasa con un mecanismo de acción similar.
Peramivir: Un inhibidor de la neuraminidasa intravenoso utilizado para casos graves de influenza.
Singularidad de GS-3435
GS-3435 es único en su afinidad de unión específica y potencia inhibitoria contra la neuraminidasa. Si bien otros inhibidores de la neuraminidasa como oseltamivir y zanamivir también son efectivos, GS-3435 ofrece propiedades farmacocinéticas y farmacodinámicas distintas que pueden proporcionar ventajas en ciertos escenarios clínicos .
Propiedades
IUPAC Name |
tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJINSJSWDSHUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457052 | |
| Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313654-83-0 | |
| Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)
